1,8-Naphthyridine-4-ylmethanol 1,8-Naphthyridine-4-ylmethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16698011
InChI: InChI=1S/C9H8N2O/c12-6-7-3-5-11-9-8(7)2-1-4-10-9/h1-5,12H,6H2
SMILES:
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol

1,8-Naphthyridine-4-ylmethanol

CAS No.:

Cat. No.: VC16698011

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

1,8-Naphthyridine-4-ylmethanol -

Specification

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
IUPAC Name 1,8-naphthyridin-4-ylmethanol
Standard InChI InChI=1S/C9H8N2O/c12-6-7-3-5-11-9-8(7)2-1-4-10-9/h1-5,12H,6H2
Standard InChI Key YLWULDHCZNUIOC-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CN=C2N=C1)CO

Introduction

Chemical Identity and Structural Features

1,8-Naphthyridine-4-ylmethanol consists of a fused bicyclic system with nitrogen atoms at the 1- and 8-positions and a hydroxymethyl group at the 4-position. Key molecular descriptors include:

PropertyValue
Molecular formulaC₉H₈N₂O
Molecular weight160.17 g/mol
IUPAC name1,8-naphthyridin-4-ylmethanol
Canonical SMILESC1=CC2=C(C=CN=C2N=C1)CO
InChIKeyYLWULDHCZNUIOC-UHFFFAOYSA-N

The compound’s planar aromatic core enables π-π stacking interactions, while the hydroxymethyl group introduces hydrogen-bonding capacity, influencing solubility and molecular recognition.

Physicochemical Properties

The hydroxymethyl substituent significantly alters the compound’s properties compared to unsubstituted 1,8-naphthyridine:

  • Solubility: Enhanced polarity due to the -OH group improves aqueous solubility, critical for biological applications.

  • LogP: Estimated logP ≈ 0.9 (via computational models), suggesting moderate hydrophilicity.

  • pKa: The pyridine-type nitrogens (pKa ~4.5) and hydroxyl group (pKa ~10) confer pH-dependent ionization.

Biological Activities and Mechanisms

While direct antimicrobial or pharmacological data for 1,8-naphthyridine-4-ylmethanol are lacking, its structural analogs exhibit mechanisms suggesting therapeutic potential:

Antibiotic Adjuvant Activity

1,8-Naphthyridine derivatives like 7-acetamido-1,8-naphthyridin-4(1H)-one (1,8-NA) enhance fluoroquinolone efficacy against multidrug-resistant bacteria by synergistically inhibiting DNA gyrase and topoisomerase IV . The hydroxymethyl group in 1,8-naphthyridine-4-ylmethanol may similarly modulate enzyme binding, warranting investigation into its antibiotic-potentiating effects.

Enzymatic Inhibition

Molecular docking studies predict that 1,8-naphthyridines competitively bind to bacterial topoisomerase active sites, disrupting DNA replication. The hydroxyl moiety could form hydrogen bonds with key residues (e.g., Asp87 in E. coli gyrase), enhancing inhibitory potency .

Applications in Coordination Chemistry

The 1,8-naphthyridine core’s flanking nitrogen atoms enable chelation of metal ions. 1,8-Naphthyridine-4-ylmethanol’s hydroxyl group may further stabilize metal complexes, as seen in related ligands. Potential applications include:

  • Catalysis: Ru or Pd complexes for cross-coupling reactions.

  • Sensors: Luminescent Eu(III) or Tb(III) complexes for anion detection .

Future Research Directions

To unlock the compound’s full potential, prioritized studies should address:

Synthetic Optimization

  • Developing regioselective methods for hydroxymethyl introduction.

  • Scalable routes using green chemistry principles.

Biological Profiling

  • In vitro assays: Antibacterial, antifungal, and cytotoxicity screens.

  • Mechanistic studies: Topoisomerase inhibition assays and transcriptomic profiling.

Material Science Explorations

  • Designing metal-organic frameworks (MOFs) for gas storage.

  • Investigating photophysical properties for OLED applications.

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